molecular formula C6H11NO2 B13586181 4-Propyl-2-oxazolidinone CAS No. 16112-61-1

4-Propyl-2-oxazolidinone

Cat. No.: B13586181
CAS No.: 16112-61-1
M. Wt: 129.16 g/mol
InChI Key: AZXNSLLITCXHBI-UHFFFAOYSA-N
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Description

4-Propyl-2-oxazolidinone is a heterocyclic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The structure of this compound consists of a five-membered ring containing both nitrogen and oxygen atoms, with a propyl group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-2-oxazolidinone typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method includes the cyclization of N-Boc-L-phenylglycinol under the action of a catalyst to form the oxazolidinone ring . Another approach involves the use of metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using readily available starting materials and catalysts. The process is designed to be efficient and cost-effective, with a focus on green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Propyl-2-oxazolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Propyl-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antibiotic properties, oxazolidinones inhibit bacterial growth by interfering with protein synthesis. They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .

Comparison with Similar Compounds

Uniqueness: 4-Propyl-2-oxazolidinone is unique due to its specific structural features and the presence of the propyl group, which may confer distinct chemical and biological properties.

Properties

CAS No.

16112-61-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4-propyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)

InChI Key

AZXNSLLITCXHBI-UHFFFAOYSA-N

Canonical SMILES

CCCC1COC(=O)N1

Origin of Product

United States

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